

Electrochemical performance comparison of sulfonate-based additives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Dipotassium methanedisulfonate*

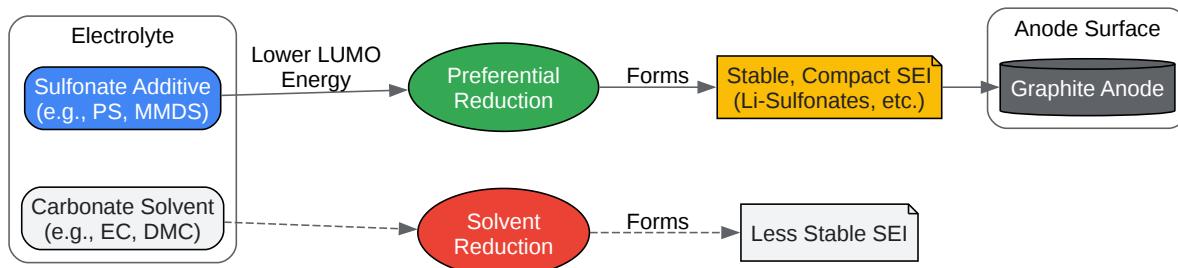
Cat. No.: *B1584877*

[Get Quote](#)

An In-Depth Guide to the Electrochemical Performance of Sulfonate-Based Additives in Lithium-Ion Batteries

For researchers and scientists in the field of battery technology, the quest for enhanced performance, longevity, and safety of lithium-ion batteries (LIBs) is paramount. The electrolyte, a critical component for ion transport, and its interface with the electrodes, are central to achieving these advancements. Sulfonate-based additives have emerged as an important class of compounds capable of significantly improving battery performance through the formation of a stable Solid Electrolyte Interphase (SEI). This guide provides a comprehensive comparison of the electrochemical performance of key sulfonate-based additives, supported by experimental data and detailed protocols, to aid in the rational selection and application of these crucial electrolyte components.

The Critical Role of the Solid Electrolyte Interphase (SEI)


The SEI is a passivation layer formed on the anode surface during the initial charging cycles of a lithium-ion battery. It is created by the reductive decomposition of electrolyte components.^[1] An ideal SEI should be electronically insulating but ionically conductive, allowing for the passage of Li⁺ ions while preventing further electrolyte decomposition. The properties of the SEI directly impact the battery's coulombic efficiency, cycle life, and safety.^[2]

Sulfonate-based additives are designed to be preferentially reduced over the bulk electrolyte solvents (like ethylene carbonate, EC), forming a more robust and effective SEI.[1] This is due to their lower reduction potentials, a key factor in their mechanism of action.[3][4]

Mechanism of Action of Sulfonate-Based Additives

The fundamental principle behind the effectiveness of sulfonate-based additives lies in their electrochemical behavior. Possessing lower Lowest Unoccupied Molecular Orbital (LUMO) energy levels compared to conventional carbonate solvents, these additives are more readily reduced at the anode surface during the initial charging process.[3][5] This preferential reduction leads to the formation of a stable and compact SEI layer, which is crucial for the long-term performance of lithium-ion batteries.[6][7]

The decomposition of sulfonate additives, such as 1,3-propane sultone (PS) and methylene methanedisulfonate (MMDS), results in the formation of lithium sulfonates and other sulfur-containing species.[4][8] These components contribute to an SEI with superior properties compared to that formed from the decomposition of carbonate solvents alone.

[Click to download full resolution via product page](#)

Caption: SEI formation mechanism with sulfonate additives.

Comparative Electrochemical Performance

A comparative analysis of various sulfonate-based additives reveals distinct advantages and disadvantages for each. The choice of additive can be tailored to the specific requirements of

the battery chemistry and application.

Additive	Chemical Structure	Key Performance Benefits	Noteworthy Considerations
1,3-Propane Sultone (PS)	Cyclic Sulfonate	<ul style="list-style-type: none">- Forms a stable SEI on the anode.[9]- Improves thermal stability.[8]- Enhances capacity retention at elevated temperatures.[8]	Can increase impedance in some systems.[10]
Prop-1-ene-1,3-sultone (PES)	Unsaturated Cyclic Sulfonate	<ul style="list-style-type: none">- Suppresses gas evolution, especially at high temperatures.[10]- Leads to higher coulombic efficiency compared to some additives.[10]	May increase impedance more than other additives.[10]
Methylene Methanedisulfonate (MMDS)	Disulfonate	<ul style="list-style-type: none">- Forms a very stable and dense SEI.[11][12] - Suppresses manganese dissolution from LMO cathodes.[6][12]- Improves high-voltage cycling performance.[5]- Can be more effective than PS in improving coulombic efficiency and reducing impedance.[10]	Solubility and stability in all electrolyte formulations should be verified.
Phenyl Methanesulfonate (PMS)	Aromatic Sulfonate	<ul style="list-style-type: none">- Significantly enhances cycle stability of graphite anodes.[3]- Forms a thinner SEI, reducing	Performance in full-cell configurations with various cathodes needs extensive validation.

interfacial resistance.

[3]

Note: Performance benefits are highly dependent on the specific cell chemistry, electrolyte formulation, and testing conditions.

Experimental Protocols for Additive Evaluation

To ensure scientific integrity and reproducibility, standardized experimental protocols are essential for evaluating the performance of sulfonate-based additives.

Coin Cell Assembly and Formation Cycling

A consistent procedure for cell assembly is crucial for reliable comparative studies.

Materials and Equipment:

- Anode (e.g., graphite-coated copper foil) and cathode (e.g., NMC-coated aluminum foil) electrodes
- Celgard separator
- Electrolyte (baseline and with additives)
- CR2032 coin cell components (casings, spacers, springs)
- Argon-filled glovebox
- Coin cell crimper

Procedure:

- Dry all electrodes and separator in a vacuum oven at a specified temperature (e.g., 80-120°C) for at least 12 hours.
- Transfer all components into an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

- Assemble the coin cell in the order: negative cap, anode, separator, cathode, spacer, spring, positive cap.
- Add a precise amount of electrolyte to the separator.
- Crimp the coin cell using a calibrated crimper.
- Allow the cells to rest for 12-24 hours to ensure complete wetting of the electrodes.
- Formation Cycling: Perform 2-3 cycles at a low C-rate (e.g., C/20) to form a stable SEI.

Electrochemical Performance Evaluation

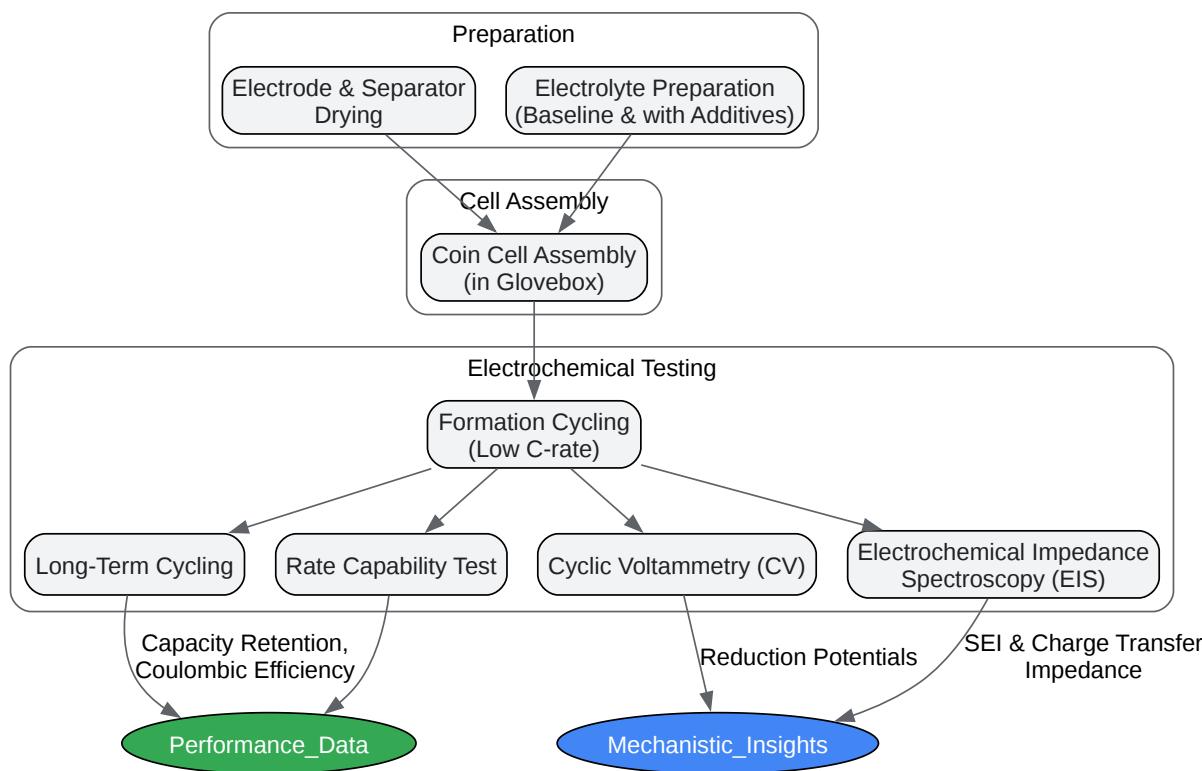
a) Long-Term Cycling:

- Objective: To assess capacity retention and coulombic efficiency over extended cycles.
- Procedure: Cycle the cells at a moderate C-rate (e.g., C/2) between defined voltage limits (e.g., 3.0-4.2 V for NMC/graphite) at a controlled temperature (e.g., 25°C or 55°C).[7]
- Data to Collect: Discharge capacity and coulombic efficiency for each cycle.

b) Rate Capability Test:

- Objective: To evaluate the battery's performance at different charge and discharge rates.
- Procedure: After formation, cycle the cells at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C).
- Data to Collect: Discharge capacity at each C-rate.

Electrochemical Characterization Techniques


a) Cyclic Voltammetry (CV):

- Objective: To determine the reduction potential of the additives and understand the SEI formation process.[13]

- Setup: A three-electrode cell with the anode material as the working electrode, lithium metal as the counter and reference electrodes.[[14](#)]
- Procedure: Sweep the potential at a slow scan rate (e.g., 0.1 mV/s) from the open-circuit voltage down to 0.01 V.[[15](#)]
- Analysis: The potential at which a new reduction peak appears before the main solvent reduction indicates the preferential reduction of the additive.[[3](#)]

b) Electrochemical Impedance Spectroscopy (EIS):

- Objective: To measure the impedance of the SEI layer and the charge transfer resistance. [[16](#)][[17](#)]
- Setup: Two-electrode (coin cell) or three-electrode configuration.
- Procedure: Apply a small AC voltage (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz) at a specific state of charge.
- Analysis: The high-frequency semicircle in the Nyquist plot is often associated with the SEI resistance, while the mid-frequency semicircle relates to the charge transfer resistance.[[17](#)][[18](#)]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for evaluating additives.

Synergistic Effects with Other Additives

The use of sulfonate-based additives in combination with other types of additives can lead to synergistic effects, resulting in further performance improvements.[19] For example, combining a sulfonate additive like MMDS with vinylene carbonate (VC) can create a more robust SEI that benefits from the properties of both.[7][10] The sulfonate contributes to a stable, sulfur-

containing layer, while VC can form a polymeric film. This approach can lead to enhanced cycle life and reduced impedance compared to using a single additive.[19]

Conclusion and Future Outlook

Sulfonate-based additives are indispensable tools for enhancing the performance of lithium-ion batteries. Their ability to form a stable SEI leads to significant improvements in cycle life, thermal stability, and overall reliability. This guide has provided a comparative overview of key sulfonate additives, highlighting their individual strengths and offering a framework for their systematic evaluation.

The future of electrolyte additives lies in the rational design of novel molecules and the exploration of synergistic combinations. As battery technologies continue to evolve towards higher energy densities and voltages, the role of advanced additives, including novel sulfonate structures, will become even more critical. Computational studies, such as Density Functional Theory (DFT), will play an increasingly important role in predicting the electrochemical properties of new additives, accelerating the discovery and development process.[4][20][21][22]

References

- The Chemistry Behind MMDS: Enhancing Lithium Battery Safety and Performance. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Wang, Y., Yu, X., Liu, Y., & Wang, Q. (2019). Interfacial structure and electrochemical stability of electrolytes: methylene methanedisulfonate as an additive. *Physical Chemistry Chemical Physics*, 21(1), 217-223.
- The Impact of MMDS on Lithium-Ion Battery Cycle Life: A Deep Dive. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Ma, L., et al. (2014). Improving the long-term cycling performance of lithium-ion batteries at elevated temperature with electrolyte additives. *Journal of Power Sources*, 271, 429-436.
- Li, B., et al. (2014). Methylene Methanedisulfonate (MMDS) as a Novel SEI Forming Additive on Anode for Lithium Ion Batteries. *International Journal of Electrochemical Science*, 9, 5373-5387.
- Methylene Methanedisulfonate (MMDS). (n.d.). ANHUI MEISENBAO TECHNOLOGY CO., LTD.
- Azar, M. F., et al. (2022). Improvement of Cycle Stability for Graphite-Based Lithium-Ion Batteries via Usage of Phenyl Methanesulfonate as an Electrolyte Additive. *Batteries*, 8(10), 152.

- Zhang, X., et al. (2022). Comparative study of 1,3-propane sultone, prop-1-ene-1,3-sultone and ethylene sulfate as film-forming additives for sodium ion batteries. *Journal of Energy Chemistry*, 68, 49-57.
- Propane Sultone vs. Cyclic Sulfates: A Comparative Guide for Battery Electrolyte Performance. (n.d.). Benchchem.
- Weber, M., et al. (2018). Impact of Sulfur-Containing Additives on Lithium-Ion Battery Performance: From Computational Predictions to Full-Cell Assessments. *ACS Applied Energy Materials*, 1(6), 2582-2591.
- Advanced Electrolyte Additives for Lithium-Ion Batteries: Classification, Function, and Future Directions. (2025). *The Journal of Physical Chemistry C*.
- Understanding Cyclic Voltammetry in Lithium-Ion Battery Research. (n.d.). eszoneo.com.
- Lee, H., et al. (2014). Synergetic effect of electrolyte additives for lithium-ion battery. *Journal of Power Sources*, 267, 305-310.
- Petibon, R., et al. (2013). Comparative Study on Prop-1-ene-1,3-sultone and Vinylene Carbonate as Electrolyte Additives for Li(Ni1/3Mn1/3Co1/3)O2/Graphite Pouch Cells. *Journal of The Electrochemical Society*, 160(4), A591-A599.
- A New Strategy for Sulfone-Containing Electrolytes Design Enabling Long Cycling High-Voltage Lithium-Ion Batteries. (n.d.). ResearchGate.
- Effect of propane sultone on elevated temperature performance of anode and cathode materials in lithium-ion batteries. (n.d.). ResearchGate.
- Drawing from the Old-The First Ever Sultone as Electrolyte Additive in High-Voltage NMC811 || AG+SiOx Multilayer Pouch Cells. (2025). National Institutes of Health.
- Comparative study of 1,3-propane sultone, prop-1-ene-1,3-sultone and ethylene sulfate as film-forming additives for sodium ion batteries. (n.d.). OUCI.
- Effects of sulfur-containing electrolyte additives on the performance of lithium nickel cobalt manganese oxide/graphite Li-ion batteries. (n.d.). Energy Storage Science and Technology.
- Ponrouch, A., et al. (2019). Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca). *Chemistry of Materials*, 31(19), 7897-7910.
- Sun, R., et al. (2025). Zwitterionic Electrolyte Additive for Lithium-Ion Batteries: Ammonium Alkyl Sulfonate. *Angewandte Chemie International Edition*, 64(37).
- Cyclic Voltammetry Basic Principles, Theory & Setup. (n.d.). Ossila.
- Solchenbach, S., et al. (2021). Monitoring SEI Formation on Graphite Electrodes in Lithium-Ion Cells by Impedance Spectroscopy. *Journal of The Electrochemical Society*, 168(11), 110515.
- Zhang, S. S. (2006). A review on electrolyte additives for lithium-ion batteries. *Journal of Power Sources*, 162(2), 1379-1394.
- Cyclic Voltammetry Experiment. (n.d.). Gamry Instruments.

- Calculated Reduction Potentials of Electrolyte Species in Lithium-Sulfur Batteries. (n.d.). ResearchGate.
- Impact of Sulfur-Containing Additives on Lithium-Ion Battery Performance: From Computational Predictions to Full-Cell Assessments. (n.d.). ResearchGate.
- Electrochemical impedance spectroscopy study of the SEI formation on graphite and metal electrodes. (n.d.). ResearchGate.
- A Systematic Study of Electrolyte Sulfonate Additives for All-Vanadium Flow Batteries. (2025). ResearchGate.
- Hida, Y., et al. (2018). Ab Initio Calculations of the Redox Potentials of Additives for Lithium-Ion Batteries and Their Prediction through Machine Learning. *ACS Omega*, 3(7), 8413-8421.
- Synergistic effect of electrolyte additives on the improvement in interfacial stability between ionic liquid based gel electrolyte and LiFePO₄ cathode. (n.d.). ResearchGate.
- Cyclic voltammetry of the battery over a potential range of 0 to 2 V... (n.d.). ResearchGate.
- Li, Y., et al. (2018). Effect of sulfur-containing additives on the formation of a solid-electrolyte interphase evaluated by *in situ* AFM and *ex situ* characterizations. *Journal of Materials Chemistry A*, 6(35), 16997-17005.
- O'Kane, S. E. J., et al. (2020). Electrolyte Additives in Lithium Ion EV Batteries and the Relationship of the SEI Composition to Cell Resistance and Lifetime. *Journal of The Electrochemical Society*, 167(9), 090520.
- Popovic-Neuber, J. (2024). Electrochemical Impedance Spectroscopy: High-energy Battery Interphases. YouTube.
- Effect of High-Voltage Additives on Formation of Solid Electrolyte Interphases in Lithium-Ion Batteries. (2022). MDPI.
- The Role of Electrolyte Additives in Lithium Sulfur Batteries. (2025). Patsnap Eureka.
- Oxidation Potentials of Functionalized Sulfone Solvents for High-Voltage Li-Ion Batteries: A Computational Study. (2025). ResearchGate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. electrochemsci.org [electrochemsci.org]
- 6. nbinno.com [nbinno.com]
- 7. daneshyari.com [daneshyari.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. meisenbaochem.com [meisenbaochem.com]
- 13. eszoneo.com [eszoneo.com]
- 14. ossila.com [ossila.com]
- 15. researchgate.net [researchgate.net]
- 16. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Interfacial structure and electrochemical stability of electrolytes: methylene methanedisulfonate as an additive - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Electrochemical performance comparison of sulfonate-based additives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584877#electrochemical-performance-comparison-of-sulfonate-based-additives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com